molecular formula C21H29ClN4O B12720388 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride CAS No. 117052-16-1

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride

Cat. No.: B12720388
CAS No.: 117052-16-1
M. Wt: 388.9 g/mol
InChI Key: IFTYRMYJHDUIIS-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-ethyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-, monohydrochloride stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.

Properties

CAS No.

117052-16-1

Molecular Formula

C21H29ClN4O

Molecular Weight

388.9 g/mol

IUPAC Name

N-(2-adamantyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C21H28N4O.ClH/c1-2-24-17-5-3-4-6-18(17)25(21(24)22)12-19(26)23-20-15-8-13-7-14(10-15)11-16(20)9-13;/h3-6,13-16,20,22H,2,7-12H2,1H3,(H,23,26);1H

InChI Key

IFTYRMYJHDUIIS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)NC3C4CC5CC(C4)CC3C5.Cl

Origin of Product

United States

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